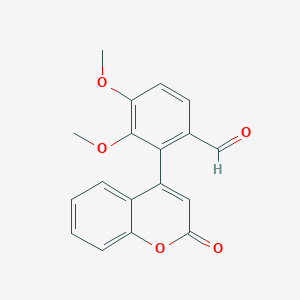

Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-

CAS No.: 820209-52-7

Cat. No.: VC16799679

Molecular Formula: C18H14O5

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820209-52-7 |

|---|---|

| Molecular Formula | C18H14O5 |

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 3,4-dimethoxy-2-(2-oxochromen-4-yl)benzaldehyde |

| Standard InChI | InChI=1S/C18H14O5/c1-21-15-8-7-11(10-19)17(18(15)22-2)13-9-16(20)23-14-6-4-3-5-12(13)14/h3-10H,1-2H3 |

| Standard InChI Key | DPLUODNKLYSCGA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(C=C1)C=O)C2=CC(=O)OC3=CC=CC=C32)OC |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates a benzaldehyde moiety (C₆H₅CHO) with a benzopyran system (C₁₀H₆O₂), creating a hybrid framework. The benzaldehyde ring features methoxy (-OCH₃) groups at the 3- and 4-positions, while the benzopyran component contributes a lactone ring (2-oxo group) fused to a benzene ring . This configuration is validated by its IUPAC name, 3,4-dimethoxy-2-(2-oxochromen-4-yl)benzaldehyde, and spectroscopic data such as InChIKey (DPLUODNKLYSCGA-UHFFFAOYSA-N).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄O₅ |

| Molecular Weight | 310.3 g/mol |

| CAS Registry Number | 820209-52-7 |

| IUPAC Name | 3,4-dimethoxy-2-(2-oxochromen-4-yl)benzaldehyde |

| Canonical SMILES | COC1=C(C(=C(C=C1)C=O)C2=CC(=O)OC3=CC=CC=C32)OC |

Electronic and Steric Effects

The methoxy groups exert electron-donating effects via resonance, enhancing the benzaldehyde ring’s nucleophilic susceptibility at the ortho and para positions . Concurrently, the benzopyran lactone introduces steric hindrance and electronic anisotropy, influencing reactivity in substitution and condensation reactions .

Synthetic Methodologies

Condensation-Based Synthesis

A prevalent route involves the acid- or base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with a benzopyran precursor, such as 4-hydroxycoumarin . For instance, nano FeO or ZnO catalysts (15 mol%) in ethanol under reflux (110°C, 3 hours) facilitate the formation of analogous N-substituted acetamides, suggesting adaptable conditions for related benzopyran-benzaldehyde hybrids .

Purification and Characterization

Post-synthesis, crystallization from ethanol yields pure product, as confirmed by melting points (e.g., 233–235°C for derivatives) . Spectroscopic techniques—FT-IR, ¹H-NMR, and ¹³C-NMR—validate functional groups and regiochemistry, with key signals including carbonyl stretches (~1714 cm⁻¹) and aromatic proton resonances (δ 7.9–6.8 ppm) .

Chemical Reactivity and Functionalization

Oxidation and Reduction

The aldehyde group undergoes oxidation to carboxylic acids (e.g., using KMnO₄) or reduction to alcohols (via NaBH₄), enabling derivatization for enhanced solubility or bioactivity. The lactone ring’s ketone (2-oxo) is susceptible to nucleophilic attack, permitting ring-opening reactions with amines or hydrazines.

Electrophilic Substitution

Methoxy groups direct electrophiles to the benzaldehyde ring’s 5-position, facilitating halogenation or nitration. For example, bromination at this site could yield analogs with altered electronic profiles for structure-activity relationship (SAR) studies.

Comparative Analysis with Related Compounds

Versus 3,4-Dimethoxybenzaldehyde

Unlike 3,4-dimethoxybenzaldehyde (CAS 120-14-9) , which lacks the benzopyran moiety, the subject compound exhibits enhanced rigidity and π-π stacking capacity, improving receptor binding in biological systems .

Versus Simpler Coumarin Derivatives

Compared to 4-hydroxycoumarin, the addition of the dimethoxybenzaldehyde group augments lipophilicity (logP ~2.5 vs. ~1.8), potentially enhancing blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume